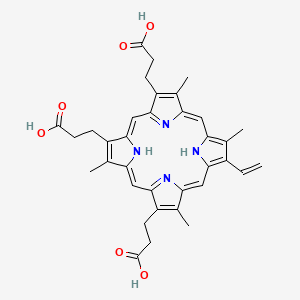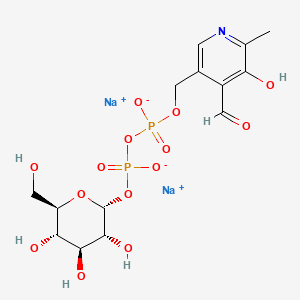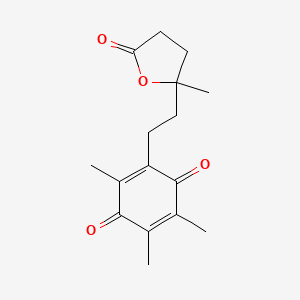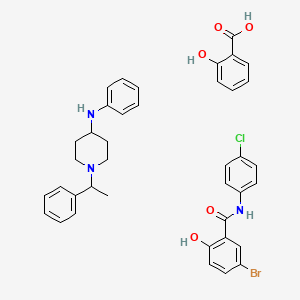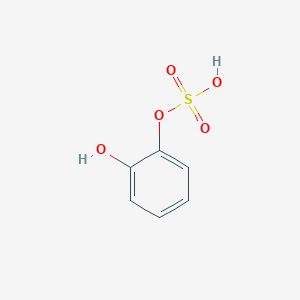
邻苯二酚硫酸酯
描述
科学研究应用
Pyrocatechol sulfate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Industry: Pyrocatechol sulfate is used in the synthesis of other chemical compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
Target of Action
Pyrocatechol sulfate, also known as catechol sulfate, primarily targets sulfotransferases . These enzymes utilize 3’-phospho-5’-adenylyl sulfate (PAPS) as a sulfonate donor to catalyze the sulfate conjugation of phenolic monoamines, neurotransmitters such as dopamine, norepinephrine, and serotonin, and phenolic and catechol drugs .
Mode of Action
The mode of action of pyrocatechol sulfate involves its interaction with sulfotransferases. It is a substrate for these enzymes, which catalyze the transfer of a sulfonate group from PAPS to the phenolic hydroxyl group of pyrocatechol, forming pyrocatechol sulfate .
Biochemical Pathways
Pyrocatechol sulfate is involved in several biochemical pathways. It is a phenolic metabolite found in circulating human plasma and is sensitive to alcohol abuse and alcohol withdrawal . Its levels are connected to certain food ingestion and gut microbiota condition . It is also a potential urinary biomarker of whole grain intake .
Pharmacokinetics
The pharmacokinetics of pyrocatechol sulfate involve its absorption, distribution, metabolism, and excretion (ADME). It is considered to be slightly soluble in water and an extremely strong acidic compound . It is a potential urinary biomarker of kidney function and dialytic clearance, whole grain intake, and habitual coffee drinking .
Result of Action
The molecular and cellular effects of pyrocatechol sulfate’s action are diverse. It is found to modulate various biological functions including brain health and cardiomyocyte beating . It is also implicated in synapse formation and fear extinction learning .
Action Environment
The action of pyrocatechol sulfate is influenced by environmental factors. Its circulating levels appear to be connected to certain food (berries) ingestion and gut microbiota condition . It is also sensitive to alcohol abuse and alcohol withdrawal .
生化分析
Biochemical Properties
Pyrocatechol sulfate plays a significant role in biochemical reactions, particularly in the metabolism of phenolic compounds. It interacts with several enzymes, including sulfotransferases, which catalyze the transfer of a sulfate group from 3’-phosphoadenosine-5’-phosphosulfate (PAPS) to pyrocatechol, forming pyrocatechol sulfate. This interaction is crucial for the detoxification and excretion of phenolic compounds. Additionally, pyrocatechol sulfate can interact with proteins and other biomolecules, modulating their activity and function. For example, it has been shown to influence the activity of certain neurotransmitters and cardiomyocytes .
Cellular Effects
Pyrocatechol sulfate affects various types of cells and cellular processes. In neuronal cells, it has been observed to modulate neurotransmitter activity, potentially influencing brain health and cognitive functions. In cardiomyocytes, pyrocatechol sulfate can affect the beating rate and rhythm, indicating its role in cardiovascular health. Furthermore, pyrocatechol sulfate has been linked to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been associated with the regulation of oxidative stress responses and inflammatory pathways .
Molecular Mechanism
At the molecular level, pyrocatechol sulfate exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, altering their activity. For example, pyrocatechol sulfate has been shown to inhibit certain sulfotransferases, affecting the sulfation of other phenolic compounds. Additionally, it can modulate gene expression by influencing transcription factors and signaling pathways. These interactions can lead to changes in cellular metabolism and function, highlighting the importance of pyrocatechol sulfate in maintaining cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrocatechol sulfate can change over time. Studies have shown that pyrocatechol sulfate is relatively stable under physiological conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term studies have indicated that pyrocatechol sulfate can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity. These temporal effects are important for understanding the long-term impact of pyrocatechol sulfate on cellular health .
Dosage Effects in Animal Models
The effects of pyrocatechol sulfate can vary with different dosages in animal models. At low doses, pyrocatechol sulfate has been shown to have beneficial effects, such as modulating neurotransmitter activity and reducing oxidative stress. At high doses, it can have toxic effects, including central nervous system depression and prolonged increases in blood pressure. These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications of pyrocatechol sulfate .
Metabolic Pathways
Pyrocatechol sulfate is involved in several metabolic pathways, particularly those related to the metabolism of phenolic compounds. It is formed through the sulfation of pyrocatechol by sulfotransferases, using PAPS as the sulfate donor. This process is crucial for the detoxification and excretion of phenolic compounds. Additionally, pyrocatechol sulfate can influence metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and inflammation .
Transport and Distribution
Within cells and tissues, pyrocatechol sulfate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. For example, pyrocatechol sulfate has been shown to interact with efflux transporters such as Bcrp and Pgp, which play a role in its distribution within the brain and other tissues. These interactions are important for understanding the localization and accumulation of pyrocatechol sulfate in different tissues .
Subcellular Localization
Pyrocatechol sulfate is localized in various subcellular compartments, including the cytoplasm and organelles such as the mitochondria and endoplasmic reticulum. Its subcellular localization can affect its activity and function, as it may interact with specific biomolecules within these compartments. For example, pyrocatechol sulfate can influence mitochondrial function by modulating oxidative stress responses and energy metabolism. Additionally, post-translational modifications, such as sulfation, can direct pyrocatechol sulfate to specific subcellular locations, further influencing its activity .
准备方法
Synthetic Routes and Reaction Conditions: Pyrocatechol sulfate can be synthesized through the sulfation of pyrocatechol. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfate ester.
Industrial Production Methods: Industrial production of pyrocatechol sulfate involves the hydroxylation of phenol to produce pyrocatechol, followed by its sulfation. The hydroxylation of phenol is carried out using hydrogen peroxide in the presence of a catalyst such as phosphoric acid . The resulting pyrocatechol is then reacted with sulfur trioxide or chlorosulfonic acid to produce pyrocatechol sulfate.
Types of Reactions:
Oxidation: Pyrocatechol sulfate can undergo oxidation reactions to form quinones.
Reduction: It can be reduced back to pyrocatechol under specific conditions.
Substitution: Pyrocatechol sulfate can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Quinones
Reduction: Pyrocatechol
Substitution: Halogenated or nitrated derivatives of pyrocatechol sulfate
相似化合物的比较
Guaiacol: O-methylation of catechol produces guaiacol (2-methoxyphenol).
Veratrole: Further methylation of guaiacol produces veratrole (1,2-dimethoxybenzene).
Uniqueness of Pyrocatechol Sulfate: Pyrocatechol sulfate is unique due to its strong acidic nature and its role as a metabolite and biomarker
属性
IUPAC Name |
(2-hydroxyphenyl) hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4,7H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPWKJZDOCIALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964173 | |
| Record name | 2-Hydroxyphenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyrocatechol sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4918-96-1 | |
| Record name | Pyrocatechol sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4918-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenediol, mono(hydrogen sulfate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004918961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxyphenyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrocatechol sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(5-Hydroxy-4-methylpyridin-2-yl)methylideneamino]thiourea](/img/structure/B1228032.png)
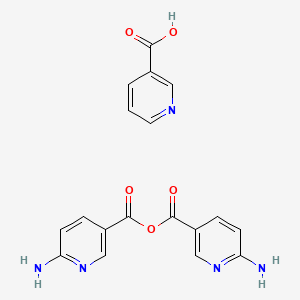
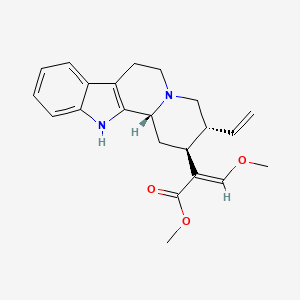
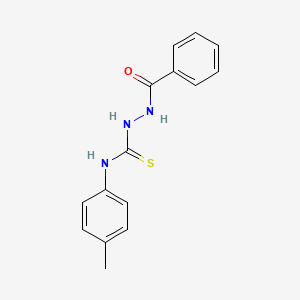
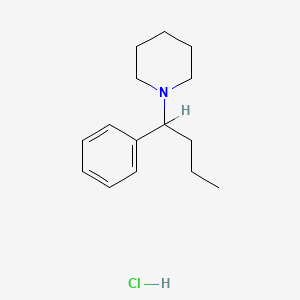

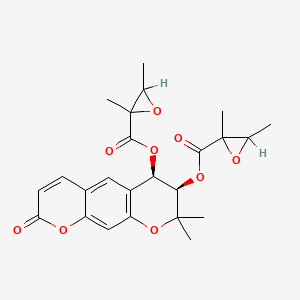
![(Z)-1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B1228048.png)
